1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. For instance, bromination can be achieved using bromine in carbon tetrachloride, while chlorination might involve thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 1-(3-(Formyl)-4-hydroxyphenyl)-2-chloropropan-1-one.
Reduction: Formation of 1-(3-(Methyl)-4-hydroxyphenyl)-2-chloropropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one: Unique due to the presence of both bromomethyl and chloropropanone groups.
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-propanone: Lacks the chlorine atom, leading to different reactivity.
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior.
Uniqueness
The combination of bromomethyl, hydroxyl, and chloropropanone groups in this compound provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-hydroxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6,13H,5H2,1H3 |
InChI Key |
ONHLVTDDNAEKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)CBr)Cl |
Origin of Product |
United States |
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